molecular formula C20H34NO4P B10834946 (S)-Fingolimod Vinylphosphonate

(S)-Fingolimod Vinylphosphonate

Cat. No.: B10834946
M. Wt: 383.5 g/mol
InChI Key: YWQUROWPKWKDNA-APHAIJBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“PMID27539678-Compound-8” is a synthetic organic compound known for its selective inhibition of Rho kinase (ROCK) activity. It was developed primarily for the treatment of ocular inflammation. The compound is designed to be rapidly converted to an inactive metabolite in the systemic circulation, thus minimizing unintended systemic side effects and maximizing local effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “PMID27539678-Compound-8” involves multiple steps, including the formation of an ester group that is hydrolyzed by blood esterases to an inactive carboxylic acid metabolite. The detailed synthetic routes and reaction conditions are proprietary and not fully disclosed in public literature .

Industrial Production Methods: Industrial production methods for “PMID27539678-Compound-8” are not explicitly detailed in available sources. it is likely that the production involves standard organic synthesis techniques, including esterification and hydrolysis reactions, under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: “PMID27539678-Compound-8” undergoes several types of chemical reactions, including:

    Hydrolysis: The ester group in the compound is hydrolyzed by blood esterases to form an inactive carboxylic acid metabolite.

    Oxidation and Reduction: These reactions may occur under specific conditions, although detailed information is not available.

    Substitution: The compound may undergo substitution reactions, particularly involving its functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water and esterases are the primary reagents.

    Oxidation and Reduction: Common oxidizing and reducing agents may be used, depending on the desired reaction.

    Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions.

Major Products: The major product formed from the hydrolysis of “PMID27539678-Compound-8” is an inactive carboxylic acid metabolite .

Scientific Research Applications

“PMID27539678-Compound-8” has several scientific research applications, including:

Mechanism of Action

The mechanism of action of “PMID27539678-Compound-8” involves the selective inhibition of Rho kinase (ROCK) activity. This inhibition reduces the phosphorylation of downstream targets involved in cellular contraction, motility, and proliferation. The compound is designed to be rapidly converted to an inactive metabolite in the systemic circulation, thus minimizing systemic side effects and maximizing local therapeutic effects .

Properties

Molecular Formula

C20H34NO4P

Molecular Weight

383.5 g/mol

IUPAC Name

[(E,3S)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pent-1-enyl]phosphonic acid

InChI

InChI=1S/C20H34NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,15-16,22H,2-8,13-14,17,21H2,1H3,(H2,23,24,25)/b16-15+/t20-/m0/s1

InChI Key

YWQUROWPKWKDNA-APHAIJBRSA-N

Isomeric SMILES

CCCCCCCCC1=CC=C(C=C1)CC[C@@](CO)(/C=C/P(=O)(O)O)N

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)CCC(CO)(C=CP(=O)(O)O)N

Origin of Product

United States

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